1-Butyl-3-methylimidazolium chloride

Catalog No.
S607580
CAS No.
79917-90-1
M.F
C8H15ClN2
M. Wt
174.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium chloride

CAS Number

79917-90-1

Product Name

1-Butyl-3-methylimidazolium chloride

IUPAC Name

1-butyl-3-methylimidazol-3-ium;chloride

Molecular Formula

C8H15ClN2

Molecular Weight

174.67 g/mol

InChI

InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

FHDQNOXQSTVAIC-UHFFFAOYSA-M

SMILES

CCCCN1C=C[N+](=C1)C.[Cl-]

Synonyms

(bmim)Br, (bmim)Cl, 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium methylsulfate, 1-n-butyl-3-methylimidazolium chloride, 1H-imidazolium, 3-butyl-1-methyl-, chloride (1:1), 3-butyl-1-methylimidazolium chloride, BmimCl, butylmethylimidazolium chloride

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Cl-]

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Medium for Organic Reactions

1-Butyl-3-methylimidazolium chloride is an ionic liquid characterized by its unique structure, which consists of a butyl group and a methyl group attached to the imidazolium ring. Its molecular formula is C8H15ClN2, and it has a molecular weight of 174.67 g/mol. This compound is known for its low volatility and thermal stability, making it suitable for various applications in chemistry and materials science. It appears as a cream to yellow solid with a melting point of approximately 73°C and is soluble in water .

BMIMCl's mechanism of action depends on the application. As an ionic liquid, it can act as a solvent for various reactions. The combination of its polar imidazolium cation and weakly coordinating chloride anion allows it to dissolve a wide range of polar and non-polar compounds []. In extractive desulfurization, BMIMCl can selectively extract sulfur compounds from fuels due to interactions between the sulfur and the cation [].

Due to its ionic nature. One notable reaction involves its combination with aluminum chloride to form an organoaluminate molten salt, which serves as an acidic catalyst in several organic transformations . Additionally, this ionic liquid can facilitate reactions that involve the solubilization of polar compounds, enhancing reaction rates and selectivity in organic synthesis.

Research indicates that 1-butyl-3-methylimidazolium chloride exhibits biological activity that warrants attention. It has been noted for its potential toxicity, as it can cause skin irritation, serious eye damage, and is harmful if ingested. Moreover, it poses a long-term aquatic hazard . Studies suggest that its ionic liquid properties may influence cellular interactions, although specific details on its biological effects remain an area for further investigation.

The synthesis of 1-butyl-3-methylimidazolium chloride typically involves the alkylation of 1-methylimidazole with butyl chloride. The general reaction can be outlined as follows:

  • Reactants: 1-Methylimidazole and butyl chloride.
  • Conditions: The reaction is usually conducted in an organic solvent under reflux conditions.
  • Product Isolation: The product is then purified through recrystallization or extraction techniques.

This method allows for the efficient production of high-purity ionic liquid suitable for various applications .

1-Butyl-3-methylimidazolium chloride finds applications across multiple fields:

  • Electrolytes: It is utilized in the fabrication of lithium-ion batteries due to its excellent conductivity and stability.
  • Catalysis: This compound serves as a solvent and catalyst in organic synthesis, enhancing reaction efficiency.
  • Extraction Processes: It is employed in liquid-liquid extraction processes for separating valuable compounds from mixtures.

Its versatility makes it a valuable component in both industrial and research settings .

Interaction studies involving 1-butyl-3-methylimidazolium chloride focus on its behavior in various chemical environments. Its ability to solvate ions and polar molecules plays a crucial role in enhancing reaction kinetics and selectivity. Furthermore, investigations into its interactions with biological systems have highlighted potential toxicity concerns, necessitating careful handling and usage protocols .

Several compounds share structural similarities with 1-butyl-3-methylimidazolium chloride, including:

  • 1-Ethyl-3-methylimidazolium chloride: This compound has similar ionic liquid properties but features a shorter ethyl chain.
  • 1-Hexyl-3-methylimidazolium chloride: With a longer hexyl group, this compound exhibits different solubility characteristics.
  • 1-Octyl-3-methylimidazolium chloride: This variant has enhanced hydrophobicity due to the octyl group.

Comparison Table

Compound NameMolecular FormulaUnique Features
1-Butyl-3-methylimidazolium chlorideC8H15ClN2Balanced hydrophilicity and hydrophobicity
1-Ethyl-3-methylimidazolium chlorideC6H12ClN2Shorter alkyl chain; more hydrophilic
1-Hexyl-3-methylimidazolium chlorideC10H19ClN2Longer alkyl chain; higher viscosity
1-Octyl-3-methylimidazolium chlorideC12H23ClN2Very hydrophobic; used in non-aqueous systems

The uniqueness of 1-butyl-3-methylimidazolium chloride lies in its balanced properties that make it suitable for diverse applications while maintaining manageable toxicity levels compared to other longer-chain analogs .

UNII

41PS77334A

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H320 (50%): Causes eye irritation [Warning Serious eye damage/eye irritation];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H401 (50%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

79917-90-1

Wikipedia

Butylmethylimidazolium chloride

Dates

Modify: 2023-08-15

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